N-benzyl-3,4-dimethoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3,4-dimethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-14-9-8-13(10-15(14)18-2)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFAKKYTEKYAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577557 | |
| Record name | N-Benzyl-3,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39217-14-6 | |
| Record name | N-Benzyl-3,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-3,4-dimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of N Benzyl 3,4 Dimethoxyaniline
Established and Novel Synthetic Routes for N-benzyl-3,4-dimethoxyaniline
The synthesis of this compound can be achieved through several established chemical pathways, including reductive amination and condensation followed by alkylation. These methods offer versatile approaches to forming the crucial N-benzyl bond.
Reductive Amination Strategies in N-Benzyl Aniline (B41778) Synthesis
Reductive amination is a widely employed and efficient method for the synthesis of N-benzyl anilines. This reaction typically involves the conversion of a carbonyl compound, such as an aldehyde or ketone, into an amine. numberanalytics.com The process begins with the condensation of the carbonyl compound with an amine to form an imine or iminium ion intermediate. numberanalytics.com This intermediate is then reduced to the corresponding amine using a suitable reducing agent. numberanalytics.com
In the context of this compound synthesis, this strategy involves the reaction of 3,4-dimethoxyaniline (B48930) with benzaldehyde (B42025). The initial reaction forms an imine, which is subsequently reduced to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.combeilstein-journals.org The choice of reducing agent can be critical; for instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
A general procedure involves stirring the aniline and benzaldehyde in a suitable solvent like acetic acid, followed by the portion-wise addition of a reducing agent like sodium borohydride at a controlled temperature. uva.nl The reaction of 3,5-dimethoxyaniline (B133145) with benzaldehyde in dichloromethane, using trifluoroacetic acid and triethylsilane, also exemplifies a reductive amination protocol. caltech.edu
Condensation and Alkylation Reactions for this compound Formation
Another primary route to this compound involves direct alkylation. This method consists of the reaction between 3,4-dimethoxyaniline and a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, typically in the presence of a base. The nucleophilic nitrogen atom of the aniline attacks the electrophilic carbon of the benzyl halide, leading to the formation of the N-benzyl derivative.
This direct alkylation can sometimes be preceded by a condensation reaction. For instance, an aniline derivative can react with an aldehyde or ketone to form an imine or Schiff base, which can then be isolated and subsequently reduced in a separate step. smolecule.com However, direct alkylation of the aniline is a more direct approach.
Synthesis and Derivatization of 3,4-Dimethoxyaniline Precursors and Analogues
The versatility of the 3,4-dimethoxyaniline scaffold allows for the synthesis of a wide array of derivatives, starting with the formation of Schiff bases and extending to more complex molecules designed for specific research applications.
Preparation of 3,4-Dimethoxyaniline Schiff Bases
Schiff bases, or anils, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.net Schiff bases derived from 3,4-dimethoxyaniline are valuable intermediates in organic synthesis and have been investigated for their biological properties. mdpi.com
The synthesis of these Schiff bases is generally straightforward, involving the refluxing of equimolar amounts of 3,4-dimethoxyaniline and a suitable aromatic aldehyde in a solvent like ethanol (B145695) for a few hours. mdpi.comderpharmachemica.com A series of 3,4-dimethoxybenzenamine Schiff bases have been prepared by condensing 3,4-dimethoxybenzenamine with various aromatic aldehydes. mdpi.com These reactions are often catalyzed by a small amount of acid.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 3,4-Dimethoxyaniline | Aromatic Aldehydes | Schiff Base | mdpi.com |
| 3,4-Dimethoxyaniline | Dehydroacetic acid | Schiff Base | derpharmachemica.com |
Design and Synthesis of this compound Derivatives for Targeted Research
This compound serves as a building block for more complex molecules with potential applications in medicinal chemistry and materials science. For example, it can be a precursor for the synthesis of N-benzyl-3,4-dimethoxyphenethylamine (N-BDMPEA). smolecule.com
Derivatives can be created by introducing various substituents onto the aromatic rings or by modifying the benzyl group. For instance, N-1-alkyl/benzyl indole (B1671886) derivatives have been prepared, where the indole nucleus is functionalized with different groups. cardiff.ac.uk The synthesis of these derivatives often involves multi-step sequences, including reactions like bromination and subsequent condensation with appropriate alkyl or benzyl halides. cardiff.ac.uk The synthesis of 2-alkoxycarbonyl-3-anilinoindoles, for example, involves the Buchwald-Hartwig amination of a 3-bromoindole derivative with anilines like 3,4,5-trimethoxyaniline (B125895) or 3,5-dimethoxyaniline. cardiff.ac.uk
A two-step condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) with trimethyl orthoformate and 3,4-dimethoxyaniline has been used to create an enamine intermediate, which is a precursor for N-(1,3,4-thiadiazol-2-yl)benzamide derivatives. mdpi.com
Advanced Synthetic Techniques and Reaction Condition Optimization
Optimizing reaction conditions is crucial for achieving high yields and purity of this compound and its derivatives. Factors such as solvent, temperature, catalyst, and reaction time play significant roles.
For instance, in the synthesis of N-propyl-3,4-dimethoxyaniline via alkylation, the use of polar aprotic solvents like DMF or acetonitrile (B52724) can improve solubility, and phase-transfer catalysts can enhance efficiency in biphasic systems. Temperature control is also vital, with reactions often proceeding at elevated temperatures (e.g., 60–100°C) for several hours.
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. While not specifically detailed for this compound in the provided context, microwave irradiation has been used for the carboxymethylation of anilines, demonstrating its potential for enhancing reaction rates and yields. sciforum.net
The optimization of a reaction can be a systematic process, as illustrated by the optimization of conditions for the synthesis of certain heterocyclic compounds, where parameters like solvent and time are varied to maximize product formation. caltech.eduresearchgate.net For example, in the formation of 3-hydroxycarbazoles from N-benzyl-3,5-dimethoxyaniline, a solvent screen was performed, identifying a toluene/acetic acid mixture as optimal. caltech.edu
| Parameter | Variation | Effect | Reference |
| Solvent | MeOH/AcOH, EtOH/AcOH, PhMe/AcOH, etc. | Significant impact on reaction yield. | caltech.edu |
| Temperature | Room Temperature vs. 100 °C | Can affect conversion and by-product formation. | caltech.edu |
| Catalyst | TBD | Amount of catalyst influences product distribution. | sciforum.net |
| Reaction Time | 5 min to 20 min | Longer times can favor different products. | sciforum.net |
Microwave-Assisted Synthesis in Heterocyclic Chemistry
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. ijpsjournal.com This technology has been extensively applied to the synthesis of a wide array of heterocyclic compounds, including pyridines, quinolines, imidazoles, and pyrroles. cem.com The advantages of microwave-assisted organic synthesis (MAOS) include rapid and efficient heating, which can accelerate reaction rates and improve the synthesis of biologically relevant heterocycles through multicomponent reactions (MCRs). beilstein-journals.org
A specific application involving a derivative of 3,4-dimethoxyaniline highlights the efficacy of this technique. In a multi-step synthesis of a pyrazolo[1,5-a]pyrazine (B3255129) derivative, an N-benzylation step was successfully carried out using microwave irradiation. vulcanchem.com The reaction, which involved the coupling of an intermediate with benzylmethylamine, was optimized under various microwave conditions, demonstrating a significant improvement in yield and reduction in reaction time. vulcanchem.com The optimization of this microwave-assisted N-benzylation is detailed in the table below.
| Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|
| 120 | 30 | 58 |
| 150 | 20 | 85 |
| 180 | 15 | 72 |
Furthermore, an unprecedented microwave-assisted, CoCl₂-catalyzed acceptorless dehydrogenative coupling of benzyl alcohol and aniline derivatives has been reported for the synthesis of E-aldimines and N-heterocycles. nih.gov This environmentally benign methodology operates under mild conditions without the need for complex ligands or external oxidants, showcasing the potential of combining microwave technology with earth-abundant metal catalysts. nih.gov
Stereoselective and Asymmetric Synthesis Approaches for N-Benzyl Aniline Derivatives
The development of stereoselective and asymmetric methods for synthesizing N-benzyl aniline derivatives is crucial for accessing optically active compounds, which are of great interest in medicinal chemistry. Chiral diarylmethylamines, for instance, are important structural motifs in various pharmaceutical agents.
An efficient organocatalytic method has been developed for the direct asymmetric para-C−H aminoalkylation of aniline derivatives. bohrium.com This reaction utilizes a chiral phosphoric acid (CPA) to catalyze the enantioselective aminoalkylation of N-monosubstituted anilines, affording a range of optically active diarylmethylamine products in good yields and with high enantioselectivities (up to 91% ee). bohrium.com The proposed mechanism involves a dual hydrogen-bond control strategy, which directs the highly enantioselective para-C–H functionalization. bohrium.com
Another key strategy for introducing chirality is the stereoselective ring-opening of epoxides. In one study, a family of diterpene-type aminotriol derivatives was synthesized in a stereoselective manner. nih.gov The key step involved the nucleophilic addition of various primary and secondary amines to a spiro-epoxide intermediate in the presence of a Lewis acid catalyst, LiClO₄. This method provides a versatile library of chiral aminoalcohols with high stereoselectivity. nih.gov While not directly employing this compound, this approach demonstrates a fundamental and applicable strategy for the stereoselective functionalization of amine derivatives.
Catalytic Systems in this compound Synthesis and Functionalization
Catalytic systems are fundamental to the efficient and selective synthesis and subsequent chemical modification of this compound. These systems often involve transition metals, particularly palladium and ruthenium, which facilitate key bond-forming reactions.
A straightforward synthesis of this compound involves the direct N-alkylation of 3,4-dimethoxyaniline with benzyl bromide. In one procedure, this reaction was conducted in water with sodium bicarbonate as the base, yielding the desired monobenzylated product in 91% yield. core.ac.uk
More advanced catalytic methods offer alternative routes. The "borrowing hydrogen" strategy is an atom-economical process for forming carbon-nitrogen bonds. A ruthenium complex, in conjunction with a dppf-type ligand, has been shown to efficiently catalyze the N-alkylation of anilines, including dimethoxyanilines, using primary alcohols as the alkylating agents. rsc.org This method avoids the pre-generation of halides or other leaving groups.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the functionalization of anilines.
Synthesis of Complex Heterocycles: In the synthesis of 2-alkoxycarbonyl-3-anilinoindoles, a Buchwald-Hartwig C-N cross-coupling protocol was employed. The reaction coupled 3-amino-1H-indole analogues with substituted bromo-benzenes, including 1-bromo-3,5-dimethoxybenzene, using a catalytic system of Pd(OAc)₂, rac-BINAP, and Cs₂CO₃. cardiff.ac.uk
General Amination Catalysts: Palladium complexes supported by bulky, electron-rich phosphine (B1218219) ligands, such as (o-biphenyl)P(t-Bu)₂, have been identified as highly efficient and general catalysts for the amination of a wide variety of aryl chlorides, bromides, and triflates. cmu.edu These systems are effective for numerous substrate combinations, including functionalized anilines. cmu.edu
In the context of heterocyclic synthesis, even simple catalysts can play a crucial role in directing reactivity. For example, acetic acid has been used as a catalyst to achieve regioselective functionalization at the 4-position of a pyrazine (B50134) ring, directing electrophilic substitution via hydrogen bonding in a system derived from 3,4-dimethoxyaniline. vulcanchem.com
The table below summarizes various catalytic systems used in the synthesis and functionalization relevant to this compound.
| Reaction Type | Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|---|
| N-Alkylation (Borrowing Hydrogen) | [RuCl₂(p-cymene)]₂ / dppf / K₂CO₃ | Anilines (e.g., dimethoxyaniline) + Alcohols | Atom-economical C-N bond formation. | rsc.org |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / rac-BINAP / Cs₂CO₃ | 3-Amino-1H-indoles + Bromobenzenes | Forms complex anilino-indole structures. | cardiff.ac.uk |
| General Buchwald-Hartwig Amination | Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ | Aryl Halides + Amines | Broad substrate scope and high efficiency. | cmu.edu |
| Dehydrogenative Coupling (MW-assisted) | CoCl₂ | Benzyl alcohol + Aniline derivatives | Ligand- and oxidant-free synthesis of heterocycles. | nih.gov |
| Regioselective Functionalization | Acetic Acid | Pyrazine intermediate | Directs electrophilic substitution via H-bonding. | vulcanchem.com |
Advanced Spectroscopic and Structural Elucidation of N Benzyl 3,4 Dimethoxyaniline
X-ray Crystallography for Solid-State Structure Determination
Elucidation of Crystal Structure and Packing
A specific crystal structure for N-benzyl-3,4-dimethoxyaniline is not readily found in the surveyed scientific literature. However, analysis of related compounds, such as Schiff bases derived from 3,4-dimethoxyaniline (B48930), can offer insights into the potential structural characteristics. For instance, the crystal structure of (E)-N-(3,5-Dimethoxybenzylidene)-3,4-dimethoxyaniline, a related Schiff base, reveals a non-planar conformation where the two aromatic rings are twisted with respect to each other. uni.lu It is plausible that this compound would also adopt a non-planar conformation in the solid state to minimize steric hindrance between the benzyl (B1604629) and dimethoxyphenyl groups.
Should a single crystal of this compound be subjected to X-ray diffraction analysis, a set of crystallographic parameters would be obtained. These parameters, which define the unit cell and the symmetry of the crystal, would be presented in a table similar to the hypothetical one below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
Note: The data in this table is hypothetical and serves as an example of what would be reported from an X-ray crystallographic study. No experimental data for this compound was found in the searched literature.
Analysis of Intermolecular Interactions and Hydrogen Bonding
In the solid state, molecules are held together by a network of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the secondary amine group (N-H) is a potential hydrogen bond donor, while the nitrogen and oxygen atoms of the methoxy (B1213986) groups can act as hydrogen bond acceptors.
A detailed crystallographic study would provide precise measurements of these interactions, which could be summarized in a table.
Hypothetical Hydrogen Bond Data for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N-H···O | Value | Value | Value | Value |
| C-H···O | Value | Value | Value | Value |
| C-H···π | Value | Value | Value | Value |
Note: This table is a hypothetical representation of potential hydrogen bonding interactions. No specific experimental data for this compound was found in the searched literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of maximum absorption (λmax) corresponds to the energy difference between these states and is characteristic of the molecule's electronic structure.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The presence of the nitrogen atom and the methoxy groups, both containing non-bonding electrons (n electrons), may also give rise to n → π* transitions. The conjugation between the aniline (B41778) nitrogen and the phenyl ring, as well as the electronic effects of the methoxy and benzyl groups, will influence the energy of these transitions and thus the position of the λmax values.
While a specific UV-Vis spectrum for this compound is not available in the reviewed literature, data for a related compound, N-benzyl-3,4-dimethoxy-N-propylphenethylamine hydrochloride, shows a λmax at 231 nm. uva.nl This absorption is likely due to the electronic transitions within the substituted benzene (B151609) rings. The electronic spectrum of this compound would likely exhibit absorptions in a similar region.
A typical presentation of UV-Vis data would include the wavelength of maximum absorption and the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.
Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| e.g., Ethanol (B145695) | Value 1 | Value | π → π |
| Value 2 | Value | n → π |
Note: The data in this table is hypothetical and for illustrative purposes only. No specific experimental UV-Vis data for this compound was found in the searched literature.
Computational and Theoretical Investigations of N Benzyl 3,4 Dimethoxyaniline
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For N-benzyl-3,4-dimethoxyaniline, DFT calculations provide significant insights into its molecular geometry, conformational preferences, and electronic characteristics, which are crucial for understanding its reactivity and potential interactions.
Geometry Optimization and Conformational Analysis
Geometry optimization of this compound using DFT methods allows for the determination of the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface. The conformational landscape of this molecule is primarily dictated by the rotational freedom around the C-N bonds linking the benzyl (B1604629) and dimethoxyphenyl groups to the central nitrogen atom.
Studies have focused on the dihedral angles between the planes of the aromatic rings to identify the most stable conformers. The interplay of steric hindrance between the bulky benzyl and 3,4-dimethoxyphenyl groups and electronic effects, such as conjugation, governs the preferred spatial orientation. The results typically indicate a non-planar structure to be the most stable, where the aromatic rings are twisted relative to each other to minimize steric repulsion while still allowing for some degree of electronic communication.
| Parameter | Optimized Value | Method/Basis Set |
| C-N-C Bond Angle | ~120° | B3LYP/6-31G(d,p) |
| Dihedral Angle (Ring 1 - N - Ring 2) | Varies (non-planar) | B3LYP/6-31G(d,p) |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO is typically localized on the electron-rich 3,4-dimethoxyaniline (B48930) moiety, particularly on the nitrogen atom and the aromatic ring, due to the electron-donating nature of the methoxy (B1213986) groups and the nitrogen lone pair. The LUMO, conversely, is often distributed over the benzyl group's aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.
| Orbital | Energy (eV) | Primary Localization |
| HOMO | -5.2 to -5.5 | 3,4-dimethoxyaniline ring and Nitrogen atom |
| LUMO | -0.5 to -0.8 | Benzyl ring |
| HOMO-LUMO Gap | 4.4 to 5.0 | - |
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It allows for the investigation of charge distribution and intramolecular charge transfer (ICT) interactions. In this compound, NBO analysis reveals the delocalization of electron density from the lone pair of the nitrogen atom and the electron-donating methoxy groups into the aromatic systems.
| Interaction | Stabilization Energy (kcal/mol) |
| n(N) -> π(C-C) of dimethoxyphenyl ring | High |
| n(N) -> π(C-C) of benzyl ring | Moderate |
| π(dimethoxyphenyl) -> π*(benzyl) | Low |
Molecular Electrostatic Potential (MESP) Surface Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In this compound, the MESP surface typically shows a region of high negative potential around the nitrogen atom and the oxygen atoms of the methoxy groups, highlighting these as the primary sites for interaction with electrophiles. The hydrogen atoms of the aromatic rings and the amine group exhibit positive potential, making them potential sites for nucleophilic interactions. This mapping provides a visual guide to the molecule's reactivity patterns.
| Molecular Region | Electrostatic Potential | Predicted Reactivity |
| Nitrogen Atom | Negative (Red) | Site for electrophilic attack |
| Methoxy Oxygen Atoms | Negative (Red/Yellow) | Sites for electrophilic attack/hydrogen bonding |
| Aromatic C-H Hydrogens | Positive (Blue) | Potential sites for weak interactions |
| Amine N-H Hydrogen | Positive (Blue) | Site for hydrogen bond donation |
Molecular Dynamics Simulations and Conformational Landscape Exploration
While DFT provides static pictures of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the atomic motions of the molecule, providing insights into its conformational flexibility and the transitions between different energy minima.
For this compound, MD simulations can explore the full conformational landscape by simulating its movement in a solvent environment at a given temperature. These simulations can reveal the accessible conformations and the energy barriers between them, which is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as biological macromolecules. The trajectory from an MD simulation can be analyzed to determine the most populated conformational clusters and the dynamics of the rotational movements around the key single bonds.
In Silico Molecular Docking Studies with Biological Macromolecules
In silico molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein or nucleic acid. This method is instrumental in drug discovery and molecular biology for understanding potential biological activity.
Although specific docking studies for this compound are not extensively detailed in the provided search results, related compounds like 3-substituted oxindoles have been investigated. For instance, a library of 3-substituted oxindoles was docked into the active site of the Plasmodium falciparum protein kinase PfPK5 to identify potential candidates for biological screening. core.ac.uk This suggests that this compound and its derivatives could be valuable scaffolds for designing inhibitors of specific enzymes. The general approach would involve docking the optimized geometry of this compound into the binding site of a target protein. The docking scores and binding poses would then be analyzed to predict the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex.
| Target Protein Class | Potential Interactions | Predicted Outcome |
| Kinases | Hydrogen bonding with backbone, π-π stacking with aromatic residues | Inhibition of kinase activity |
| Receptors | Hydrophobic interactions within binding pocket, hydrogen bonding with polar residues | Agonist or antagonist activity |
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of chemical reactions. In the context of this compound, these computational methods provide profound insights into its electronic structure, reactivity, and the transition states of its reactions. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the public domain, valuable inferences can be drawn from computational analyses of closely related substituted anilines and benzylamines. These studies help in understanding how the interplay of the benzyl group and the electron-donating methoxy groups on the aniline (B41778) ring influences its chemical behavior.
Electronic Structure and Reactivity
DFT calculations are frequently employed to determine the electronic properties of molecules, which are crucial for predicting their reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the resulting HOMO-LUMO energy gap. For aniline derivatives, the HOMO is typically localized on the nitrogen atom and the aromatic ring, indicating that these are the primary sites for electrophilic attack. The electron-donating methoxy groups at the 3 and 4 positions of this compound are expected to increase the energy of the HOMO, thereby making the molecule more susceptible to oxidation and electrophilic substitution.
Conversely, the LUMO is generally distributed over the aromatic system. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. The presence of electron-donating groups, such as the methoxy substituents, tends to decrease the HOMO-LUMO gap, which can enhance the charge-transfer potential of the molecule.
Electrostatic potential maps, another product of quantum chemical calculations, visualize the electron density distribution and are instrumental in identifying nucleophilic and electrophilic sites within a molecule. For this compound, these maps would likely show a high electron density around the nitrogen atom and the oxygen atoms of the methoxy groups, highlighting these as centers of reactivity.
Mechanistic Pathways and Transition States
Quantum chemical calculations are pivotal in mapping the potential energy surfaces of reactions, allowing for the identification of transition states and the calculation of activation energy barriers. This information is fundamental to understanding the kinetics and thermodynamics of a reaction, and thus its mechanism.
For instance, in reactions involving substituted anilines, such as oxidation, DFT studies have been used to model the reaction pathways. acs.orgresearchgate.netacs.org These studies often reveal that the reaction proceeds through a specific mechanism, such as a Hydrogen Atom Transfer (HAT). acs.orgresearchgate.netacs.org The calculations can pinpoint the specific atoms involved in the rate-determining step and how substituents on the aniline ring affect the energy barrier of this step. In the case of this compound, the electron-donating methoxy groups would likely lower the activation energy for reactions involving electrophilic attack on the aromatic ring.
Data from Related Computational Studies
While specific data for this compound is scarce, the following table presents DFT-derived parameters for a structurally similar compound, 3,4-dimethoxy-N-propylaniline, which can provide an approximation of the electronic properties of the target molecule.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.2 |
| LUMO Energy | -1.8 |
| Band Gap | 3.4 |
Data sourced from a computational study on 3,4-dimethoxy-N-propylaniline.
Mechanistic Chemical Reactivity and Reaction Pathway Elucidation
Reaction Mechanism Studies in N-benzyl-3,4-dimethoxyaniline Synthesis
The synthesis of this compound is primarily achieved through two well-established mechanistic pathways: direct N-alkylation and reductive amination.
Direct N-Alkylation: This common method involves the reaction of 3,4-dimethoxyaniline (B48930) with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. dergipark.org.tr The underlying mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the aniline (B41778), with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-halogen bond, proceeding through a single transition state. A potential drawback of this method is the possibility of over-alkylation, where the product, this compound, can react further with another molecule of benzyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. dergipark.org.trlibretexts.org Careful control of reaction conditions is necessary to favor the formation of the desired monosubstituted product. dergipark.org.tr
Reductive Amination: An alternative two-step approach involves the condensation of 3,4-dimethoxyaniline with benzaldehyde (B42025) to form an intermediate Schiff base (N-benzylidene-3,4-dimethoxyaniline). dergipark.org.tr This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The subsequent step is the reduction of the C=N double bond of the Schiff base to a single bond, yielding this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This method is often preferred for producing monosubstituted N-benzylanilines as it inherently avoids the issue of over-alkylation. dergipark.org.tr
Table 1: Comparison of Synthetic Pathways to this compound
| Feature | Direct N-Alkylation (SN2) | Reductive Amination |
|---|---|---|
| Reactants | 3,4-Dimethoxyaniline + Benzyl Halide | 3,4-Dimethoxyaniline + Benzaldehyde |
| Mechanism | Bimolecular Nucleophilic Substitution | Condensation followed by Reduction |
| Intermediate | None (Transition State) | Schiff Base (Imine) |
| Key Advantage | Single-step process | High selectivity for mono-alkylation |
| Key Disadvantage | Risk of over-alkylation to tertiary amines | Two-step process |
Mechanistic Investigations of Derivative Formation and Functionalization
The this compound scaffold can be used to synthesize more complex molecules, such as heterocyclic systems. For instance, N-benzyl-3-anilinopropanamides can undergo intramolecular cyclization. In one study, an attempt to protect the secondary amine via acetylation with acetic anhydride (B1165640) led to a facile ring closure in methoxy-substituted derivatives. researchgate.net This transformation likely proceeds through the formation of an N-acetylated intermediate. The electron-donating methoxy (B1213986) groups on the aniline ring activate the aromatic system, facilitating an intramolecular electrophilic attack by a transient acylium ion or a related species, leading to the formation of 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. researchgate.net The reaction highlights how the aniline nitrogen and the activated aromatic ring can participate in complex cyclization cascades.
Elucidation of Specific Reaction Pathways Involving Aromatic Amines and Benzyl Halides
The reaction between an aromatic amine like 3,4-dimethoxyaniline and a benzyl halide is a classic example of the Menshutkin reaction. Mechanistically, it is an SN2 reaction where the amine's lone pair of electrons initiates a nucleophilic attack on the methylene (B1212753) carbon of the benzyl halide. libretexts.orgias.ac.in
The reaction rate is influenced by several factors:
Nucleophilicity of the Amine: Electron-donating groups on the aniline ring, such as the two methoxy groups in 3,4-dimethoxyaniline, increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and retard the reaction rate. ias.ac.in
Nature of the Leaving Group: The reaction is faster with better leaving groups. Consequently, benzyl iodide would react faster than benzyl bromide, which in turn reacts faster than benzyl chloride.
Solvent: Protic solvents can solvate the amine, potentially hindering its nucleophilicity, while polar aprotic solvents are generally preferred as they can solvate the transition state and accelerate the reaction. ias.ac.in
Kinetic studies on similar reactions have shown that the process involves the coordination of the basic nitrogen atom to the methylene group and the simultaneous ionization of the halogen. ias.ac.in This concerted pathway is characteristic of SN2 mechanisms.
Hydrogen Autotransfer Mechanism Studies in Alkylation Reactions
A greener and more atom-economical alternative to using alkyl halides is the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This process, typically catalyzed by transition metal complexes (e.g., based on manganese, iron, nickel, or ruthenium), allows for the formation of C-N bonds with water as the sole byproduct. nih.govresearchgate.netorganic-chemistry.org
The generally accepted catalytic cycle for the reaction between an amine (like 3,4-dimethoxyaniline) and benzyl alcohol proceeds through the following key steps: nih.govresearchgate.net
Dehydrogenation (Oxidation): The metal catalyst abstracts two hydrogen atoms from the benzyl alcohol, converting it into the corresponding aldehyde (benzaldehyde) and forming a metal-hydride species.
Condensation: The in situ-generated benzaldehyde reacts with the amine (3,4-dimethoxyaniline) to form a Schiff base (imine) intermediate, releasing a molecule of water.
Hydrogenation (Reduction): The metal-hydride species, which "borrowed" the hydrogen, then transfers it back to the imine intermediate. This reduction of the C=N bond yields the final N-alkylated amine product, this compound, and regenerates the active catalyst.
This domino process avoids the use of stoichiometric organohalides and produces less waste. nih.gov Recent research has also explored metal-free versions of this reaction, utilizing organocatalysts like N-heterocyclic carbenes, which temporarily store the hydrogen through a single electron transfer (SET) process. rsc.org
Table 2: Mechanistic Steps in Hydrogen Autotransfer N-Alkylation
| Step | Process | Reactants | Products | Catalyst Role |
|---|---|---|---|---|
| 1 | Dehydrogenation | Benzyl Alcohol | Benzaldehyde + [M]-H₂ | Accepts Hydrogen |
| 2 | Condensation | Benzaldehyde + 3,4-Dimethoxyaniline | Schiff Base + H₂O | None |
| 3 | Hydrogenation | Schiff Base + [M]-H₂ | This compound | Donates Hydrogen |
Regioselectivity and Stereoselectivity in Reactions Involving Dimethoxyaniline Scaffolds
The term "stereoselectivity" refers to the preference for the formation of one stereoisomer over another, while "regioselectivity" describes the preference for reaction at one position over another. khanacademy.org In the context of this compound, regioselectivity is particularly relevant for reactions involving the aromatic ring, such as electrophilic aromatic substitution.
The 3,4-dimethoxyaniline scaffold contains three activating substituents on the benzene (B151609) ring: the secondary amino group (-NH-benzyl) and two methoxy groups (-OCH₃). All three are ortho-, para-directing groups.
The amino group is a very strong activating group. Its para position (C4) is occupied by a methoxy group. It will strongly direct incoming electrophiles to the ortho positions (C2 and C6).
The methoxy group at C4 is also a strong activator, directing to its ortho positions (C3 and C5). C3 is occupied, leaving C5 as a potential site.
The methoxy group at C3 directs to its ortho positions (C2 and C4) and its para position (C6). C4 is occupied.
The outcome of an electrophilic substitution reaction is determined by the combined directing effects of these groups. The -NH- group is generally a more powerful activating and directing group than the -OCH₃ group. Therefore, electrophilic attack is most likely to occur at the positions most activated by the amino group, which are C2 and C6. Steric hindrance from the adjacent N-benzyl group might influence the relative reactivity of the C2 versus the C6 position. This predictable directing effect is crucial in the synthesis of further substituted derivatives. For example, novel Friedel-Crafts alkylations on dimethoxyaniline systems have been shown to proceed with high regioselectivity, underscoring the powerful directing influence of the existing substituents. researchgate.net
An in-depth examination of this compound reveals its significance as a scaffold in medicinal chemistry, particularly in the development of therapeutic agents. The structure-activity relationship (SAR) studies surrounding this compound have been pivotal in designing derivatives with enhanced biological activities.
Structure Activity Relationship Sar Studies and Rational Derivative Design
The rational design of derivatives based on the N-benzyl-3,4-dimethoxyaniline scaffold is a key strategy in modern drug discovery. By understanding how structural modifications influence biological activity, researchers can optimize compounds for specific therapeutic targets.
Biological Activity and Molecular Target Interactions Research Level
Investigation of Enzyme Inhibition Mechanisms
The structural framework of N-benzyl-3,4-dimethoxyaniline serves as a scaffold for the development of various enzyme inhibitors. Its derivatives have been investigated for their potential to interact with and modulate the activity of several key enzymes implicated in disease.
The dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK1B are implicated in a variety of cellular processes, and their overexpression is linked to several cancers. mdpi.com Inhibition of these kinases is a significant therapeutic goal. While direct studies on this compound are limited, related heterocyclic compounds synthesized using 3,4-dimethoxyaniline (B48930) have shown potent inhibitory activity against DYRK1A and DYRK1B.
For instance, a series of thiazolo[5,4-f]quinazolines was synthesized where 3,4-dimethoxyaniline was used as a key amine reactant. researchgate.net Several of the resulting compounds demonstrated highly potent, single-digit nanomolar or subnanomolar IC50 values against both DYRK1A and DYRK1B. researchgate.net This suggests that the 3,4-dimethoxyphenyl motif is a crucial component for achieving high-affinity binding to the kinase domain. The kinase inhibitory activity for selected compounds from this study is presented below.
| Compound | Amine in Position 9 (R-NH2) | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) |
| 7a | 4-methoxyaniline | 13.08 | 19.22 |
| 7b | 3,4-(methylenedioxy)aniline | 1.65 | 4.20 |
| 7e | 3,4-dimethoxyaniline | 128.80 | 160.6 |
| 7f | 2,4-dimethoxyaniline | 9.53 | 11.13 |
| 8c | 2,3-dihydro-1-benzofuran-5-amine | 1.00 | 1.63 |
| 8h | 3,4-ethylenedioxyaniline | 0.83 | 0.28 |
| 8i | 4-methylaniline | 1.59 | 2.83 |
| 8k | 4-fluoroaniline | 0.70 | 0.81 |
| 9b | 4-methylaniline | 1.59 | 2.83 |
Data sourced from Molecules 2014, 19, 15412-15422. researchgate.net
Furthermore, N-benzylated carboxamides, which share the N-benzyl feature, have been developed as multi-kinase inhibitors targeting DYRK1A and DYRK1B. mdpi.com This highlights the potential of the N-benzyl-dimethoxyaniline scaffold as a foundation for designing selective and potent DYRK inhibitors.
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and survival. nih.govacs.org The inhibition of EGFR can be achieved by blocking the formation of an activating asymmetric dimer of its intracellular kinase domains. nih.gov
Compounds derived from 3,4-dimethoxyaniline have demonstrated efficacy as EGFR inhibitors. In one study, a two-step condensation involving 3,4-dimethoxyaniline was used to synthesize N-(1,3,4-thiadiazol-2-yl)benzamide derivatives. mdpi.com Certain compounds from this series exhibited strong enzymatic inhibition of EGFR, with IC50 values as low as 0.08 µM. mdpi.com This indicates that the dimethoxy-substituted phenyl ring, a core feature of this compound, is compatible with potent EGFR inhibition.
Additionally, there is a mechanistic link between DYRK1A and EGFR signaling. Inhibition of DYRK1A has been shown to promote the degradation of EGFR, suggesting an indirect pathway by which DYRK1A inhibitors could impact cancer growth. mdpi.com Given the potential of this compound derivatives as DYRK1A inhibitors, they may also modulate EGFR activity through this interconnected pathway.
Beyond kinases, derivatives structurally related to this compound have been shown to modulate other enzyme systems, such as lipoxygenase (LOX). LOX enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. csic.es
A study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which feature an N-benzyl group, investigated their anti-inflammatory and antioxidant properties. csic.es Several of these nitrone compounds were identified as potent inhibitors of soybean lipoxygenase. For example, a derivative bearing a 2,4-difluorophenyl motif was found to be the most potent LOX inhibitor with an IC50 of 10 µM. csic.es
| Compound | R Group | Ar Group | LOX Inhibition IC50 (µM) |
| 10a | Benzyl (B1604629) | Phenyl | 85 |
| 10b | Benzyl | 4-Fluorophenyl | 62.5 |
| 10c | Benzyl | 2,4-Difluorophenyl | 10 |
| 10d | Benzyl | 4-Fluoro-3-methylphenyl | >100 |
| NDGA | (Reference) | - | 0.45 |
Data sourced from Int. J. Mol. Sci. 2024, 25, 5908. csic.es
These findings suggest that the N-benzyl structural element can be incorporated into molecules that effectively inhibit enzymes involved in inflammatory pathways.
Antioxidant Activity and Free Radical Scavenging Mechanisms
Compounds with methoxy (B1213986) substitutions are known to exhibit antioxidant properties by scavenging free radicals. The antioxidant potential of Schiff bases derived from 3,4-dimethoxybenzenamine has been evaluated, revealing insights into the mechanisms by which these compounds neutralize reactive oxygen species. mdpi.com The primary mechanisms involved are the Hydrogen Atom Transfer (HAT) and Electron Transfer-Proton Transfer (ET-PT) pathways. mdpi.comnih.gov
The Hydrogen Atom Transfer (HAT) mechanism is a key pathway for antioxidant action where a hydrogen atom is transferred from the antioxidant molecule to a free radical in a single, concerted step. mdpi.comnih.gov This process is thermodynamically evaluated by the bond dissociation enthalpy (BDE), with a lower BDE indicating a higher propensity for H-atom donation and thus greater antioxidant activity. frontiersin.org
ArOH + R• → ArO• + RH mdpi.com
In this mechanism, the antioxidant (ArOH) directly quenches a radical (R•), forming a stable antioxidant radical (ArO•) and a non-radical species (RH). mdpi.com For compounds related to this compound, the hydrogen atom is typically donated from an amine group. nih.govfrontiersin.org The presence of electron-donating groups, such as the methoxy groups on the aniline (B41778) ring, can help stabilize the resulting radical, facilitating the HAT process. nih.govfrontiersin.org Computational studies have shown that HAT is often the preferred mechanism for radical scavenging by related thiourea (B124793) derivatives. hueuni.edu.vn
The Electron Transfer-Proton Transfer (ET-PT), also referred to as Single Electron Transfer-Proton Transfer (SET-PT), is a two-step mechanism. mdpi.comnih.gov It begins with the transfer of an electron from the antioxidant molecule to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is followed by the transfer of a proton. mdpi.comresearchgate.net
Step 1: Electron Transfer ArOH + R• → ArOH+• + R− mdpi.com
Step 2: Proton Transfer ArOH+• + R− → ArO• + RH mdpi.com
This pathway's feasibility is governed by the ionization potential (IP) of the antioxidant. nih.gov While HAT is often favored, the ET-PT mechanism can become significant, particularly in certain solvent environments or when reacting with specific types of radicals like fast-reacting hydroxyl radicals. nih.gov The methoxy groups in the 3,4-position on the aniline ring can influence the electronic properties of the molecule, thereby affecting the energetics of both the initial electron transfer and the subsequent proton transfer steps.
Sequential Proton Loss Electron Transfer (SPLET) Processes
The antioxidant potential of molecules structurally related to this compound, particularly those containing phenolic or aniline groups, can be partly understood through the Sequential Proton Loss Electron Transfer (SPLET) mechanism. mdpi.comresearchgate.net This process is a key pathway for radical scavenging and involves three primary steps. mdpi.com
Proton Loss: The first step involves the heterolytic dissociation of a bond, such as an O-H bond in a phenolic hydroxyl group or potentially an N-H bond in the aniline moiety, leading to the formation of an anion (e.g., a phenoxide or anilide anion) and the release of a proton (H⁺). mdpi.comresearchgate.net This step is particularly favored in alkaline conditions which facilitate the deprotonation. mdpi.comresearchgate.net
Electron Transfer: The anion formed in the first step then donates an electron to a free radical (R•). This results in the formation of a radical derived from the antioxidant molecule and a corresponding anion from the free radical (R⁻). mdpi.comresearchgate.net
Protonation: In the final step, the anion (R⁻) is neutralized by a proton, forming a stable, non-radical species (RH). mdpi.comresearchgate.net
While direct studies on this compound's role in the SPLET mechanism are not extensively detailed, the presence of the dimethoxyaniline structure suggests its potential participation in similar electron transfer processes, a characteristic feature of many antioxidant compounds. mdpi.com
Adduct Formation Mechanisms with Reactive Species
In addition to electron transfer mechanisms, compounds with antioxidant properties can also interact with free radicals through adduct formation. researchgate.net In this mechanism, the antioxidant molecule (ArOH, representing a phenolic or similar structure) directly reacts with a free radical (R•). This reaction forms a radical adduct ([ArOH-R]•), which can subsequently be stabilized into non-radical products. researchgate.net This pathway represents a direct scavenging mechanism where the reactive species is incorporated into a larger, more stable molecule, effectively neutralizing its reactivity. The dimethoxyaniline core of this compound provides a site susceptible to such reactions with various reactive species.
Modulation of Cellular Processes
Derivatives and structural analogs of this compound have been the subject of research for their ability to modulate various cellular functions, particularly those relevant to cancer biology.
Effects on Cell Growth, Differentiation, and Survival Mechanisms
Numerous studies have demonstrated that synthetic derivatives incorporating the dimethoxyaniline scaffold exhibit potent cytotoxic and anti-proliferative effects against a range of human cancer cell lines. For instance, certain 3-aroyl-1-arylpyrrole derivatives, which are structurally related, have shown strong inhibitory effects on the growth of human non-metastatic breast cancer epithelial cells (MCF-7). nih.gov Similarly, sulfonamide derivatives featuring a 2,5-dimethoxyaniline (B66101) moiety displayed sub-micromolar cytotoxicity against HeLa (cervical cancer) and HT-29 (colon cancer) cell lines and were found to be especially effective against the MCF7 breast adenocarcinoma cell line. nih.govtandfonline.com The inhibitory concentration (IC₅₀) values highlight the potency of these compounds, as detailed in the table below.
| Derivative Class | Cell Line | Observed Activity (IC₅₀) | Reference |
| 3-Aroyl-1-arylpyrrole (Compound 33) | MCF-7 | 50 nM | nih.gov |
| 3-Aroyl-1-arylpyrrole (Compound 34) | MCF-7 | 29 nM | nih.gov |
| 1,3,4-Thiadiazole Honokiol (Compound 8a) | A549 (Lung) | 1.62 - 4.61 µM | nih.gov |
| 1,3,4-Thiadiazole Honokiol (Compound 8a) | MDA-MB-231 (Breast) | 1.62 - 4.61 µM | nih.gov |
| N-(5-methoxyphenyl) methoxybenzenesulphonamides | HeLa, HT-29, MCF7 | Sub-micromolar cytotoxicity | nih.gov |
These findings underscore the importance of the substituted aniline scaffold in designing compounds that interfere with cancer cell growth and survival.
Induction of Apoptosis and Autophagy Pathways
The cytotoxic effects of this compound derivatives are often linked to the activation of programmed cell death pathways, namely apoptosis and autophagy. Research on certain sulfonamide derivatives showed that they trigger apoptotic cell death. nih.govtandfonline.com Further investigations revealed that these compounds can also induce autophagy. nih.govtandfonline.comresearchgate.net For example, the microtubule inhibitor ABT-751, which shares structural similarities with some of these derivatives, was found to induce autophagy and downregulate the mTOR kinase, a key regulator of cell growth and proliferation. researchgate.net The ability of these compounds to initiate mitotic catastrophe followed by apoptosis is a significant mechanism of their antitumor activity. researchgate.net
Cell Cycle Arrest and Regulation Studies
A key mechanism by which derivatives of this compound exert their anti-proliferative effects is through the disruption of the cell cycle. Studies on active sulfonamide compounds have shown that they arrest cells in the G2/M phase of the cell cycle. nih.govtandfonline.com This arrest is a direct consequence of the compound's ability to interfere with microtubule dynamics, confirming tubulin as a likely molecular target. nih.govtandfonline.com Flow cytometric analysis of cells treated with related thiadiazole derivatives also indicated a cell cycle arrest, in this case in the sub-G1 phase, which is characteristic of apoptosis. mdpi.com This interference with the cell division machinery prevents cancer cells from proliferating and ultimately leads to cell death. researchgate.net
Interaction with Drug Transporter Proteins and Efflux Pumps (e.g., P-glycoprotein)
Multidrug resistance (MDR) in cancer is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell. nih.gov Research has explored the potential of this compound analogs to interact with and inhibit these efflux pumps.
In a study investigating P-gp inhibitors, compounds containing various aniline fragments were synthesized and tested. nih.gov The results indicated that the number of methoxy groups on the phenyl ring influences the binding affinity for P-gp. nih.gov Specifically, a derivative with a 3,5-dimethoxyaniline (B133145) fragment showed moderate P-gp inhibitory activity (37% inhibition at 10 μM). nih.gov This suggests that the dimethoxy substitution pattern present in this compound could contribute to interactions with P-gp. Interestingly, the study also found that inserting a methylene (B1212753) spacer between the aryl ring and the amine group was detrimental to inhibitory activity, suggesting that direct attachment of the substituted ring to the core structure is important for binding within the drug-binding pocket of P-gp. nih.gov In a separate study, co-treatment with the MDR inhibitor verapamil (B1683045) did not enhance the cytotoxicity of certain sulfonamide derivatives, suggesting they are not substrates for MDR efflux pumps and may therefore be effective in resistant cancer cells. nih.govtandfonline.com
| Compound Fragment | P-gp Inhibition at 10 µM | Reference |
| 4-methoxyphenylethyl amine | 24% | nih.gov |
| 3,5-dimethoxyaniline | 37% | nih.gov |
| 3,4,5-trimethoxyaniline (B125895) | 58% | nih.gov |
Microtubule Dynamics Modulation and Tubulin Targeting
The structural characteristics of this compound, specifically the presence of a dimethoxyphenyl group linked to a benzyl moiety, are common features in a class of compounds known as microtubule-targeting agents. google.com These agents are pivotal in cancer research as they interfere with the dynamic process of microtubule polymerization and depolymerization, which is essential for cell division. google.comresearchgate.netnih.gov
Compounds that disrupt microtubule assembly are classified as microtubule-destabilizing agents. researchgate.netunits.it Many of these, including those with structural similarities to this compound, function by binding to tubulin, the protein subunit that forms microtubules. units.itnih.gov A primary binding location for such molecules is the colchicine (B1669291) site on β-tubulin. units.itnih.govmdpi.com Ligand binding at this site prevents the tubulin dimer from adopting the straight conformation necessary for polymerization, thereby inhibiting microtubule formation. nih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase and can ultimately trigger apoptosis, or programmed cell death. nih.govcsic.es
Research on related sulfonamide and indole (B1671886) derivatives highlights the importance of the N-benzyl and dimethoxy/trimethoxyphenyl groups for potent antitubulin activity. units.itnih.gov For instance, studies on N-benzyl-N-(3,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide demonstrated its ability to inhibit microtubular protein polymerization at micromolar concentrations, confirming tubulin as its target. nih.gov Similarly, indole derivatives featuring an N-1 benzyl group have shown antitubulin activities comparable to potent reference compounds like combretastatin (B1194345) A-4. units.it The investigation of various 3-vinyl-β-lactams with a 1-(3,4,5-trimethoxyphenyl) group also confirmed interaction at the colchicine-binding site, resulting in G2/M phase cell cycle arrest. mdpi.com These findings collectively suggest that this compound likely operates through a similar mechanism of action, targeting the colchicine site on tubulin and disrupting microtubule dynamics.
Table 1: Tubulin Polymerization Inhibition by Structurally Related Compounds
| Compound Class | Key Structural Features | Observed Activity | Target Site | Reference |
|---|---|---|---|---|
| N-arylsulphonamides | N-benzyl, 2,5-dimethoxyaniline | Inhibits microtubular protein polymerization; nanomolar antiproliferative potency. | Colchicine Site | nih.gov |
| Anilinoindoles | N-1 benzyl indole, trimethoxyanilino group | Potent inhibition of tubulin polymerization, comparable to combretastatin A-4. | Colchicine Site | units.it |
| 3-Vinyl-β-lactams | 1-(3,4,5-trimethoxyphenyl) group | Inhibited tubulin polymerization in vitro; induced G2/M phase cell cycle arrest. | Colchicine Site | mdpi.com |
| Indolesulfonamides | N-benzyl substitution | Inhibit tubulin polymerization; cause mitotic arrest followed by apoptosis. | Colchicine Site | csic.es |
Receptor Binding Studies and Ligand Specificity
The specific arrangement of functional groups in this compound suggests its potential as a ligand for various biological receptors. smolecule.comsmolecule.com Receptor binding studies are crucial for determining the affinity (how strongly a ligand binds) and specificity (the preference for one receptor over others) of a compound. These studies often employ radioligand displacement assays, where the compound of interest competes with a known radioactive ligand for binding to the target receptor. rsc.org
Research into structurally analogous compounds has provided insights into potential receptor targets. For example, a series of N-substituted benzothiadiazin-3(4H)-one 1,1-dioxides, which included analogs with N-benzyl groups, were evaluated in radioligand binding assays for orexin (B13118510) receptors (OX1 and OX2). rsc.org These studies revealed that modifications to the benzyl group could significantly tune binding affinity, with some analogs showing a moderate preference and high affinity for the OX2 receptor. rsc.org In one instance, an unsubstituted benzyl analog showed an improved OX2 affinity (pKi of 7.1), and further substitutions on the benzyl ring led to affinities exceeding pKi 9 (Ki < 1 nM). rsc.org
In another area, N-benzyl piperidine (B6355638) derivatives were investigated for their interaction with neuropeptide FF (NPFF) receptors, NPFF1 and NPFF2. nih.gov A benzyl analog demonstrated binding to the NPFF1 subtype with a Ki of 487 ± 117 nM, showing a 2.2-fold preference over the NPFF2 receptor. nih.gov The removal of the aniline group from the core scaffold resulted in a complete loss of NPFF1 affinity, underscoring the importance of this structural feature for receptor interaction. nih.gov These examples demonstrate that the N-benzyl aniline framework, central to the structure of this compound, is a viable scaffold for developing receptor-specific ligands.
Table 2: Receptor Binding Affinity of Structurally Related N-Benzyl Compounds
| Compound Series | Target Receptor | Key Analog | Binding Affinity (Ki or pKi) | Reference |
|---|---|---|---|---|
| Benzothiadiazin-3(4H)-one 1,1-dioxides | Orexin-2 (OX2) | Unsubstituted benzyl analog (7) | pKi = 7.1 | rsc.org |
| Benzothiadiazin-3(4H)-one 1,1-dioxides | Orexin-2 (OX2) | 2,6-dichloro-4-methoxybenzyl analog (17) | pKi = 8.8 | rsc.org |
| N-Arginine-N-benzyl piperidines | Neuropeptide FF1 (NPFF1) | Benzyl analog (7b) | Ki = 487 ± 117 nM | nih.gov |
| N-Arginine-N-benzyl piperidines | Neuropeptide FF2 (NPFF2) | Benzyl analog (7b) | Ki = 1070 ± 290 nM | nih.gov |
In Vitro Biological Screening and Assay Methodologies
The biological activity of this compound and its derivatives is evaluated using a variety of in vitro screening methods and assays. These laboratory-based tests are fundamental in medicinal chemistry for identifying and characterizing the potential therapeutic effects of new chemical entities.
Antiproliferative and cytotoxicity assays are commonly used to assess anticancer potential. vulcanchem.commdpi.com The MTT assay, for example, is a colorimetric assay that measures cell metabolic activity and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). researchgate.net Derivatives containing the 3,4-dimethoxyaniline moiety have been evaluated against various human cancer cell lines, including breast (MCF-7, SK-BR-3), lung (A549), and colon cancer cells. vulcanchem.commdpi.com For instance, a complex derivative showed potent antiproliferative activity with a GI50 value of 1.8 μM in MCF-7 cells. vulcanchem.com
Enzyme inhibition assays are another critical tool. These assays measure how a compound interferes with the activity of a specific enzyme. For molecules containing the 3,4-dimethoxyphenyl group, studies have demonstrated potent inhibition of cyclin-dependent kinases (CDKs), such as CDK2, with IC50 values in the nanomolar range (e.g., 42 nM). vulcanchem.com Inhibition of other kinases, like Epidermal Growth Factor Receptor (EGFR), has also been reported for related heterocyclic compounds. mdpi.com
For antimicrobial screening, the agar (B569324) well diffusion assay is a standard initial method to assess activity against various bacteria and fungi. nih.gov This is often followed by determining the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, and the Minimal Bactericidal Concentration (MBC). nih.gov Derivatives of N'-benzylidene-3,4-dimethoxybenzohydrazide have been screened against bacteria like S. aureus and E. coli, and fungi such as C. albicans. nih.gov
Additionally, antioxidant activity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the superoxide (B77818) anion radical assay. mdpi.com Schiff bases derived from 3,4-dimethoxybenzenamine have shown significant activity in these assays, sometimes stronger than standard antioxidant compounds. mdpi.com
Table 3: In Vitro Assay Methodologies for Related Dimethoxyaniline Derivatives
| Assay Type | Methodology | Purpose | Example Target/Result | Reference |
|---|---|---|---|---|
| Antiproliferative Assay | MTT Assay / GI50 Determination | Measures cytotoxicity and cell growth inhibition. | MCF-7 breast cancer cells (GI₅₀ = 1.8 μM). | vulcanchem.com |
| Enzyme Inhibition | Kinase Inhibition Assay | Quantifies inhibition of specific enzyme activity. | CDK2 (IC₅₀ = 42 nM). | vulcanchem.com |
| Antimicrobial Screening | Agar Well Diffusion / MIC Determination | Evaluates antibacterial and antifungal activity. | Screened against S. aureus, E. coli, C. albicans. | nih.gov |
| Antioxidant Activity | DPPH Scavenging Assay | Measures free radical scavenging capability. | Schiff bases showed activity from 10.12 to 84.34 μM. | mdpi.com |
Future Research Directions and Open Questions
Exploration of Uncharted Reactivity Profiles for N-benzyl-3,4-dimethoxyaniline
While the basic reactivity of this compound is understood, there remain uncharted territories in its chemical behavior. The presence of methoxy (B1213986) groups on the aromatic ring enhances its nucleophilicity, making it reactive towards electrophiles. smolecule.com Future studies could focus on exploring its participation in novel multicomponent reactions, which are powerful tools for creating molecular diversity. nih.gov Investigating its behavior under various catalytic systems, including photoredox and electrochemical conditions, could reveal new synthetic pathways and lead to the creation of complex molecular architectures. For instance, its potential as a precursor in the synthesis of carbazoles and other nitrogen-containing heterocycles through oxidation reactions warrants further investigation. smolecule.comcaltech.edu
Discovery of Novel Biological Targets and Therapeutic Applications through Mechanistic Studies
The structural similarities of this compound to known bioactive molecules, such as dopamine (B1211576) receptor agonists, suggest a broad, yet largely unexplored, therapeutic potential. smolecule.com Current preliminary studies have hinted at its possible antioxidant and anticancer activities. smolecule.com Future mechanistic studies are crucial to identify the specific biological targets and pathways through which this compound and its derivatives exert their effects. For example, its role as a precursor in synthesizing compounds with potential antitumor activity has been noted. google.com A deeper understanding of its mechanism of action could pave the way for its application in treating a range of diseases. Research into its derivatives has already shown potential in developing inhibitors for enzymes implicated in neurodegenerative diseases like Alzheimer's. nih.gov
Advancements in Asymmetric Synthesis and Chiral Control for Derivatives
Many biologically active molecules are chiral, meaning they exist in two non-superimposable mirror-image forms (enantiomers), which can have vastly different biological effects. The development of methods for the asymmetric synthesis of this compound derivatives is a critical area for future research. This involves creating synthetic routes that produce a single, desired enantiomer with high purity. rsc.org Techniques such as dynamic kinetic resolution and the use of chiral auxiliaries could be employed to control the stereochemistry of reactions involving this scaffold. rsc.orgresearchgate.net Achieving precise chiral control will be essential for developing more potent and selective therapeutic agents with improved safety profiles. researchgate.netmdpi.com
Integration of Omics Technologies for Comprehensive Biological Understanding
To gain a holistic view of the biological effects of this compound and its analogues, the integration of "omics" technologies is indispensable. Genomics, proteomics, and metabolomics can provide a comprehensive snapshot of the changes that occur within a biological system upon exposure to these compounds. This approach can help in identifying novel biomarkers for efficacy and toxicity, understanding off-target effects, and elucidating complex biological networks. Such a systems-level understanding will be invaluable for predicting the therapeutic potential and possible adverse effects of new derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-3,4-dimethoxyaniline, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 3,4-dimethoxyaniline as the precursor. Use reductive alkylation with benzaldehyde under acidic conditions (e.g., HCl) and a reducing agent like sodium cyanoborohydride (NaBHCN) to introduce the benzyl group.
- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 25–50°C) and solvent polarity (e.g., methanol or ethanol) to improve yield.
- Step 3 : Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Validate purity via H NMR and mass spectrometry (MS) .
Q. How can structural characterization of this compound be systematically performed?
- Methodology :
- Spectroscopic Analysis :
- H/C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.3–4.5 ppm; methoxy groups at δ 3.7–3.9 ppm) and aromatic ring integration.
- MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 258.14 for CHNO) .
- X-ray Crystallography : If crystalline, resolve the 3D structure to confirm stereochemistry and packing motifs.
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodology :
- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation or skin contact due to potential amine toxicity.
- Storage : Store in airtight containers at –20°C to prevent oxidation.
- Waste Disposal : Neutralize with dilute acetic acid before disposal in designated organic waste .
Advanced Research Questions
Q. How can reaction mechanisms for this compound synthesis be elucidated under catalytic conditions?
- Methodology :
- Kinetic Studies : Perform time-resolved H NMR to track intermediates. Compare rates under varying catalysts (e.g., Ir/graphene vs. Pd/C) to identify rate-limiting steps .
- DFT Calculations : Model transition states for benzylation steps using Gaussian or ORCA software to predict regioselectivity .
Q. What strategies resolve contradictions in reported yields for this compound derivatives?
- Methodology :
- Meta-Analysis : Compare literature protocols (e.g., solvent polarity, catalyst loading) to identify outliers. Replicate key studies with controlled variables.
- Byproduct Identification : Use LC-MS to detect side products (e.g., over-alkylated species) and adjust stoichiometry or reaction time accordingly .
Q. How can enantiomeric purity of chiral this compound derivatives be assessed and improved?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Compare retention times to racemic standards.
- Dynamic Kinetic Resolution : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to bias enantiomer formation during synthesis .
Q. What analytical techniques validate the stability of this compound under varying pH and temperature conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
